5-Bromo-6-hydroxyquinolin-2(1H)-one
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Overview
Description
5-Bromo-6-hydroxyquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxyquinolin-2(1H)-one typically involves the bromination of 6-hydroxyquinolin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base (e.g., sodium hydroxide, NaOH) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-Bromo-6-hydroxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyquinolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-6-hydroxyquinolin-2(1H)-one: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
5-Iodo-6-hydroxyquinolin-2(1H)-one:
Uniqueness
5-Bromo-6-hydroxyquinolin-2(1H)-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications.
Biological Activity
5-Bromo-6-hydroxyquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, possess notable antimicrobial properties. A study highlighted that compounds with bromine substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
Compound | MIC (μM) | Activity Type |
---|---|---|
This compound | 62.5 | Antistaphylococcal |
Other derivatives | 125 | Antienterococcal |
Antiviral Activity
The antiviral potential of this compound has also been explored. In vitro studies demonstrated its effectiveness against various viruses, including influenza A. The compound acts by inhibiting viral replication rather than directly killing the virus, which is crucial for developing treatments against viral infections .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in viral replication, such as endonucleases in influenza viruses .
- Interference with Nucleic Acid Synthesis : It disrupts the synthesis of nucleic acids in bacterial cells, leading to cell death .
- Chelation Properties : The ability to chelate metal ions may enhance its antimicrobial activity by disrupting essential metal-dependent enzymatic processes in pathogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence and position of substituents on the quinoline ring significantly influence biological activity. For instance:
- Bromination : The presence of bromine at specific positions enhances antimicrobial efficacy.
- Hydroxyl Group : The hydroxyl group at position 6 increases solubility and bioavailability, which is critical for effective drug design .
Case Study 1: Antiviral Efficacy Against Influenza A
A recent study evaluated various derivatives of quinoline compounds for their antiviral activity against H1N1 influenza A. Among them, a derivative similar to this compound exhibited an IC50 value of approximately 0.49 µM with a selectivity index indicating low cytotoxicity . This suggests potential for further development as an antiviral agent.
Case Study 2: Antibacterial Properties
In another investigation focusing on the antibacterial properties of halogenated quinolines, compounds including 5-bromo derivatives were tested against multi-drug resistant strains. Results showed significant bactericidal effects, particularly against MRSA strains, with MIC values comparable to established antibiotics like gentamicin .
Properties
Molecular Formula |
C9H6BrNO2 |
---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
5-bromo-6-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6BrNO2/c10-9-5-1-4-8(13)11-6(5)2-3-7(9)12/h1-4,12H,(H,11,13) |
InChI Key |
LMPWXGZJOISTFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)O)Br |
Origin of Product |
United States |
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